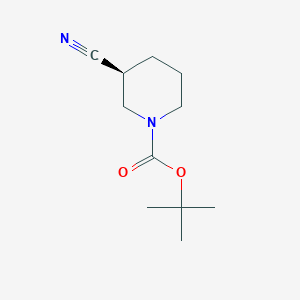
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride, also known as EMPA, is a type of acryloyl chloride compound that is widely used in various scientific experiments and research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ethanol, methanol, and acetone. EMPA is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing various heterocyclic compounds using pyrazole derivatives similar to "(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride." For instance, the compound has been used as a precursor for generating new pyrazole and pyridazine derivatives through reactions with active methylene esters, showcasing its versatility in constructing complex molecular structures with potential applications in medicinal chemistry and materials science (Abass et al., 2013).
Development of Novel Polymer Materials
This chemical also plays a crucial role in the development of novel polymer materials. For example, it has been utilized in the derivatization of crosslinked poly(styrene-co-acryloyl chloride) to create functional polymer supports. These materials can be further modified to yield amido, hydrazido, ester, thioester, and malononitryl derivatives, demonstrating the compound's utility in synthesizing electrophilic scavenger resins with diverse applications in chemical separations and purification processes (Krajnc & Toplak, 2002).
Antioxidant and Antiviral Screening
Significant research has been conducted on the antioxidant and antiviral properties of pyrazole-based compounds synthesized using "(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride." These studies have shown that some derivatives exhibit promising inhibitory antioxidant activity, which could be beneficial for developing new therapeutic agents (Sallam et al., 2020). Moreover, specific nitrogen heterocycles integrated with the pyrazole scaffold have demonstrated significant anti-rotavirus activity, suggesting potential applications in antiviral drug development (El‐Helw et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














